

Spectroscopic Profile of Pyrethrolone: A Technical Guide

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Compound of Interest

Compound Name: Pyrethrolone

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This technical guide provides a comprehensive overview of the spectroscopic data available for **pyrethrolone**, a key component of the natural insecticides known as pyrethrins. Due to the limited availability of complete spectroscopic datasets for isolated **pyrethrolone**, this document also includes relevant data from pyrethrin esters and related rethrolones. The information is presented to facilitate research and development in drug discovery and related scientific fields.

Introduction

Pyrethrolone is a cyclopentenolone derivative that forms the alcoholic core of pyrethrins, the naturally occurring insecticidal esters found in the flowers of *Chrysanthemum cinerariifolium*. The general structure of **pyrethrolone** consists of a 4-hydroxy-3-methyl-2-alkenyl-cyclopent-2-en-1-one backbone. The specific stereochemistry and the nature of the alkenyl side chain can vary, leading to different isomers. Understanding the spectroscopic properties of **pyrethrolone** is crucial for its identification, characterization, and the analysis of pyrethrins.

Spectroscopic Data

The following sections summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **pyrethrolone** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR data are vital for the characterization of **pyrethrolone**.

^1H NMR Spectroscopy Data

A ^1H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ^1H NMR data for (Z)-**Pyrethrolone**.^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.75	ddd	10.1, 10.7, 16.8	Vinyl H
6.03	m	Vinyl H	
5.36	m	Vinyl H	
5.22	d	16.8	Vinyl H
5.16	d	10.1	Vinyl H
4.74	brs	-OH	
3.09	Allylic CH ₂		

^{13}C NMR Spectroscopy Data

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. While a complete, numerically detailed ^{13}C NMR dataset for **pyrethrolone** is not readily available in the searched literature, a spectrum for (E)-**pyrethrolone** is available for reference on PubChem.^[2] For related compounds, comprehensive ^{13}C NMR data have been published for various pyrethrins, which can offer insights into the chemical shifts of the **pyrethrolone** moiety within the ester.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **pyrethrolone** is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. While a

specific IR spectrum for isolated **pyrethrolone** is not provided in the search results, data for pyrethrins, which contain the **pyrethrolone** core, show characteristic IR absorptions.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	~3400 (broad)
C=O stretch (ketone)	~1710
C=C stretch (alkene)	~1650
C-O stretch (hydroxyl)	~1050-1150

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a molecule. The molecular weight of **pyrethrolone** (C₁₁H₁₄O₂) is 178.23 g/mol .
[2] Mass spectrometry of pyrethrins often involves the fragmentation of the ester linkage, which can provide information about the structure of the **pyrethrolone** moiety.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **pyrethrolone** are not explicitly available. However, based on general practices for the analysis of natural products and pyrethrins, the following methodologies can be applied.

NMR Spectroscopy

High-field ¹H and ¹³C NMR spectra can be recorded on a spectrometer operating at frequencies such as 600 MHz for ¹H and 150 MHz for ¹³C.[1]

- **Sample Preparation:** A few milligrams of the purified **pyrethrolone** sample are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- **Data Acquisition:** Spectra are typically recorded at room temperature (e.g., 298 K).[1]
Chemical shifts are referenced to the residual solvent peak.[1] For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often employed.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).

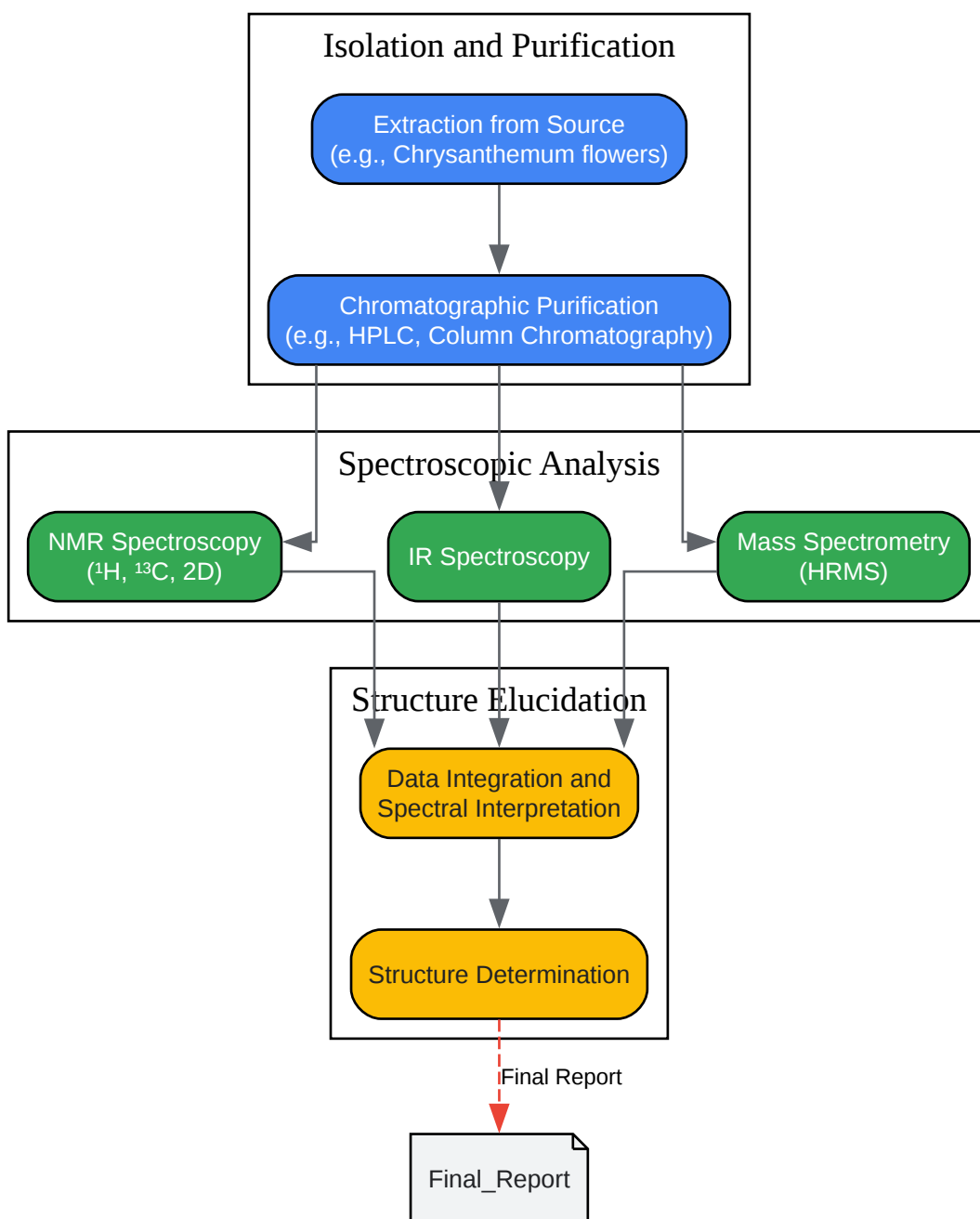
Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

- **Sample Introduction:** The sample can be introduced directly into the ion source or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Data Acquisition:** High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **pyrethrolone**.



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